molecular formula C16H16ClNO2 B14164050 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide CAS No. 925678-76-8

4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide

Cat. No.: B14164050
CAS No.: 925678-76-8
M. Wt: 289.75 g/mol
InChI Key: DDKDRZSWDOPFMN-UHFFFAOYSA-N
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Description

4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamides are widely used in the pharmaceutical industry due to their therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature. The reaction is performed at relatively low temperatures and yields high-purity products.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-chloro-2-hydroxybenzamide
  • N-(4-propylphenyl)benzamide
  • 2-hydroxy-N-(4-propylphenyl)benzamide

Comparison: 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and industrial applications due to these functional groups.

Properties

CAS No.

925678-76-8

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-2-3-11-4-7-13(8-5-11)18-16(20)14-9-6-12(17)10-15(14)19/h4-10,19H,2-3H2,1H3,(H,18,20)

InChI Key

DDKDRZSWDOPFMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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